3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Overview
Description
This compound, with the molecular formula C15H20ClNO3 and a molecular weight of 297.78 g/mol, has garnered attention for its potential therapeutic applications.
Preparation Methods
The synthesis of 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid involves several steps. One common synthetic route includes the reaction of 3-chloropropanoic acid with 4-isopropylphenylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors and continuous flow systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
Comparison with Similar Compounds
When compared to similar compounds, 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid stands out due to its unique chemical structure and specific biological activities. Similar compounds include:
3-Amino-3-(4-isopropylphenyl)-propionic acid: This compound shares a similar backbone but lacks the chloropropanoyl group, which may result in different biological activities.
3-Amino-3-(4-ethylphenyl)propanoic acid: Another similar compound with an ethyl group instead of an isopropyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)11-3-5-12(6-4-11)13(9-15(19)20)17-14(18)7-8-16/h3-6,10,13H,7-9H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVCCYSGMZYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153524 | |
Record name | β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-69-4 | |
Record name | β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861207-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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